molecular formula C12H9N3 B1423758 6-(Pyridin-3-yl)-1h-indazole CAS No. 885272-35-5

6-(Pyridin-3-yl)-1h-indazole

Cat. No.: B1423758
CAS No.: 885272-35-5
M. Wt: 195.22 g/mol
InChI Key: LBFQCQQOSUESGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Pyridin-3-yl)-1H-indazole (CAS 885272-35-5) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and anticancer drug discovery. The compound features a bicyclic 1H-indazole scaffold linked to a pyridin-3-yl group, a structure recognized as a privileged motif in the design of kinase inhibitors . This molecular framework is a valuable building block for developing novel therapeutic agents, particularly against various cancer types. Recent research highlights the application of the this compound structure in the design of potent Polo-like kinase 4 (PLK4) inhibitors . PLK4 is a serine/threonine protein kinase that acts as a master regulator of centriole duplication and is overexpressed in several cancers, making it a promising therapeutic target . Researchers have utilized this core structure to develop compounds demonstrating exceptional kinase inhibitory activity at sub-nanomolar concentrations, along with potent antiproliferative effects in cellular assays against neuroblastoma, breast cancer, and non-small cell lung cancer cell lines . The indazole nucleus is a established pharmacophore in several FDA-approved oncology drugs, such as Pazopanib and Axitinib, underscoring its central role in targeted cancer therapies . As a chemical reagent, this compound serves as a versatile precursor for further synthetic exploration through cross-coupling reactions and functional group transformations, enabling the generation of diverse compound libraries for biological screening . This product is intended for research and development purposes only. It is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-pyridin-3-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-10(7-13-5-1)9-3-4-11-8-14-15-12(11)6-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFQCQQOSUESGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696293
Record name 6-(Pyridin-3-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-35-5
Record name 6-(3-Pyridinyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Pyridin-3-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Pyridin 3 Yl 1h Indazole and Its Derivatives

General Synthetic Routes for Indazole Derivatives

The indazole ring system, a bicyclic heteroaromatic structure, is a common motif in pharmacologically active compounds. chemicalbook.com Its synthesis has been a subject of extensive research, leading to a variety of effective methods.

The formation of the indazole core is typically achieved through cyclization reactions where the crucial N-N bond is formed or an existing one is incorporated to close the pyrazole (B372694) ring onto a benzene (B151609) precursor. These strategies often start from appropriately substituted anilines, benzaldehydes, or other benzene derivatives. chemicalbook.comorganic-chemistry.org

Key ring closure strategies include:

Jacobson Indazole Synthesis : This classic method involves the diazotization of o-toluidine derivatives, followed by an intramolecular cyclization. chemicalbook.com

Reductive Cyclization : Precursors such as o-nitrobenzaldehydes can undergo condensation followed by a reductive cyclization to form the indazole ring. chemicalbook.com

From o-Halobenzonitriles : A two-step process involving a palladium-catalyzed arylation of benzophenone hydrazone with 2-bromobenzonitriles, followed by an acid-mediated deprotection and cyclization, yields 3-aminoindazoles. organic-chemistry.org

[3+2] Cycloadditions : Modern approaches utilize [3+2] cycloaddition reactions between arynes and diazo compounds (like hydrazones or sydnones) to construct the indazole skeleton efficiently under mild conditions. organic-chemistry.orgnih.gov

Intramolecular C-H Amination : Palladium-catalyzed intramolecular amination of hydrazones derived from aryl ketones provides a direct route to the indazole system. nih.gov

Copper-Mediated N-N Bond Formation : Starting from o-aminobenzonitriles, reaction with organometallic reagents forms a ketimine intermediate which then undergoes a Cu(OAc)₂-mediated cyclization to yield the indazole product. nih.gov

Table 1: Overview of Selected Indazole Ring Closure Strategies

Synthetic Strategy Starting Materials Key Reagents/Conditions Reference
Jacobson Synthesis o-Toluidine derivatives NaNO₂, Acetic Acid chemicalbook.com
Reductive Cyclization o-Nitrobenzaldehyde derivatives Hydrazine, Reducing Agent chemicalbook.com
From o-Halobenzonitriles 2-Bromobenzonitriles, Hydrazones Palladium Catalyst, Acid organic-chemistry.org
[3+2] Cycloaddition Arynes, Diazo Compounds CsF or TBAF organic-chemistry.orgnih.gov
Intramolecular C-H Amination Diaryl Ketone Hydrazones Iodine, PIFA, or Palladium Catalysts nih.gov

Once the indazole core is formed, further modification can be achieved through functionalization of either the benzene or pyrazole portion of the molecule. Late-stage functionalization via C-H activation has become a powerful tool for increasing molecular diversity. researchgate.netrsc.org

Common functionalization reactions include:

N-Functionalization : The nitrogen atoms of the pyrazole ring can be alkylated or arylated to produce N1- or N2-substituted indazoles. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions. mdpi.comorganic-chemistry.org

C3-Functionalization : The C3 position of the indazole ring is particularly reactive and can be functionalized through various methods, including halogenation, arylation, and acylation. mdpi.comchim.it Halogenation, especially iodination and bromination, is a crucial step as it installs a handle for subsequent metal-catalyzed cross-coupling reactions. chim.it

C-H Functionalization/Activation : Transition metal-catalyzed C-H functionalization allows for the direct introduction of substituents onto the indazole ring without prior activation, representing an efficient and atom-economical approach. researchgate.netrsc.org This can be directed to various positions on the ring depending on the catalyst and directing group used.

Halogenation : Introducing halogen atoms at specific positions (e.g., C3, C5, C7) provides a versatile entry point for further modifications, most notably through cross-coupling reactions. chim.itrsc.org

Specific Synthesis of 6-(Pyridin-3-yl)-1H-indazole

The most direct and widely employed method for synthesizing this compound involves the creation of the carbon-carbon bond between the C6 position of the indazole ring and the C3 position of the pyridine (B92270) ring. This is predominantly achieved through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability, functional group tolerance, and the commercial availability of its starting materials (boronic acids and aryl halides). nih.govmdpi.com This reaction has been successfully applied to the synthesis of a vast array of biaryl and heteroaryl compounds, including derivatives of indazole. mdpi.comnih.gov

The specific synthesis of this compound is efficiently accomplished by the Suzuki-Miyaura coupling of a 6-halo-1H-indazole (typically 6-bromo-1H-indazole) with pyridine-3-boronic acid. The reaction requires a palladium catalyst, a base, and a suitable solvent system. The nitrogen atom of the indazole ring is often protected (e.g., with a Boc group) during the coupling, although reactions on unprotected indazoles are also successful. nih.gov

The general transformation is depicted below:

Scheme 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

A chemical reaction scheme showing a 6-bromo-1H-indazole reacting with pyridine-3-boronic acid in the presence of a palladium catalyst and a base to yield this compound. (Image is a placeholder for the chemical reaction scheme)

In this reaction, X is typically Br or I, and the indazole N-H may be protected (e.g., P = Boc) or unprotected (P = H).

The efficiency and yield of the reaction are highly dependent on the chosen conditions. A variety of palladium catalysts, bases, and solvents have been shown to be effective for similar transformations. nih.govmdpi.comnih.gov

Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Halo-Indazoles

Catalyst Base Solvent Temperature Yield Reference
Pd(PPh₃)₄ Na₂CO₃ (aq) Dioxane 80-100 °C High nih.gov
Pd(dppf)Cl₂ K₂CO₃ Dimethoxyethane (DME) 80 °C Good to High mdpi.com
XPhosPdG2/XPhos K₂CO₃ 1,4-Dioxane/H₂O 100 °C (Microwave) Moderate to Good nih.gov

While the Suzuki-Miyaura reaction is the most prevalent method for this particular transformation, other palladium-catalyzed cross-coupling reactions could theoretically be employed to form the C-C bond between the indazole and pyridine rings. These include:

Stille Coupling : This reaction involves the coupling of an organotin compound with an organohalide. For this synthesis, it would entail reacting a 6-halo-1H-indazole with a pyridin-3-yl stannane derivative.

Negishi Coupling : This method utilizes an organozinc reagent. The synthesis could proceed via the reaction of a 6-halo-1H-indazole with a pre-formed pyridin-3-ylzinc halide. google.com

Direct C-H Arylation : Emerging techniques in C-H activation could potentially allow for the direct coupling of 1H-indazole with a 3-halopyridine, avoiding the need to pre-functionalize the indazole ring. However, controlling regioselectivity can be a challenge with this method.

Currently, the Suzuki-Miyaura coupling remains the most documented and reliable strategy for the synthesis of this compound due to its high yields and operational simplicity.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Derivatization Strategies for this compound Analogues

The this compound scaffold serves as a versatile template for the development of various analogues through targeted chemical modifications. Derivatization strategies primarily focus on three key positions: the indazole nitrogen (N1), the indazole carbon (C3), and the pyridine nitrogen. Additionally, diversification of side chains and modulation of spacer lengths attached to these positions allow for fine-tuning of the molecule's properties.

Modification at the Indazole Nitrogen (N1) Position

The N1 position of the indazole ring is a common site for modification, with N-alkylation being a principal strategy to introduce a wide variety of substituents. The regioselectivity of N-alkylation (N1 vs. N2) is a critical aspect, as the biological activity of the resulting isomers can differ significantly. beilstein-journals.orgnih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govd-nb.info

Strategies to achieve regioselective N1-alkylation often exploit this thermodynamic preference. d-nb.info The choice of base and solvent system plays a crucial role in directing the alkylation to the desired nitrogen. For instance, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1 selectivity. beilstein-journals.orgnih.gov This method has proven effective for a range of C3, C4, C5, C6, and C7 substituted indazoles, highlighting the influence of both steric and electronic effects on the N1/N2 ratio. beilstein-journals.org

Alternative methods for achieving N1-alkylation include leveraging thermodynamic equilibration. Using specific electrophiles, such as α-halo carbonyls or β-halo esters, can favor the formation of the more stable N-1 substituted product. nih.govd-nb.info Furthermore, regioselective N-acylation, which typically yields the N1-substituted regioisomer through the isomerization of the N2-acyl intermediate, can be followed by a reduction step to furnish the N1-alkylated indazole. beilstein-journals.orgnih.gov

Table 1: Conditions for N1-Alkylation of Indazole Scaffolds

Reagent SystemSolventSelectivityReference
Alkyl Bromide, NaHTHFHigh N1 selectivity beilstein-journals.orgnih.gov
α-Halo Carbonyl ElectrophilesNot SpecifiedFavors thermodynamic N1 product nih.govd-nb.info
β-Halo Ester ElectrophilesDMFFavors thermodynamic N1 product nih.govd-nb.info
N-Acylation followed by ReductionNot SpecifiedN1-substituted regioisomer beilstein-journals.orgnih.gov

Modification at the Indazole Carbon (C3) Position

The C3 position of the indazole ring is another key site for introducing structural diversity. chim.it However, direct functionalization at this position can be challenging due to the electronic properties of the indazole system. mdpi.com Methodologies for C3 modification often involve a two-step process of halogenation followed by a metal-catalyzed cross-coupling reaction. chim.itmdpi.com

Halogenation: Iodination and bromination are common first steps for activating the C3 position. chim.it

Iodination: Treatment of the N-unprotected indazole with iodine (I2) in the presence of a base like potassium hydroxide (KOH) in a polar solvent such as DMF is an effective method for introducing an iodine atom at the C3 position. chim.itmdpi.com

Bromination: Similarly, molecular bromine (Br2) can be used to achieve C3-bromination. chim.it

Cross-Coupling Reactions: Once halogenated, the 3-halo-indazole intermediate can undergo various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple the 3-iodo-indazole with various aryl or heteroaryl boronic acids, allowing for the introduction of a wide range of aromatic and heteroaromatic substituents at the C3 position. mdpi.commdpi.com

Negishi Coupling: Following a regioselective C3-zincation of an N1-protected indazole, a Negishi coupling can be employed to introduce aryl or heteroaryl groups. chim.it

Direct C-H Arylation: More recently, methods for the direct C-H arylation at the C3 position have been developed, offering a more atom-economical approach. nih.govresearchgate.net These reactions typically employ a palladium catalyst with a specific ligand, such as 1,10-phenanthroline, to facilitate the coupling of the indazole with aryl halides. nih.govresearchgate.net

The use of 1H-indazole N-oxides has also emerged as a valuable strategy for producing C3-functionalized 1H-indazoles, allowing for the introduction of diverse functional groups like amino, chloro, hydroxy, and aryl groups. semanticscholar.orgresearchgate.net

Table 2: Methodologies for C3-Functionalization of Indazole Scaffolds

Reaction TypeKey ReagentsFunctionality IntroducedReference
IodinationI2, KOHIodine chim.itmdpi.com
Suzuki-Miyaura CouplingArylboronic acid, Pd catalystAryl/Heteroaryl mdpi.commdpi.com
Direct C-H ArylationAryl halide, Pd(OAc)2, 1,10-phenanthrolineAryl/Heteroaryl nih.govresearchgate.net
From N-OxidesVarious reagentsNHAr, Cl, OH, Ar, etc. semanticscholar.orgresearchgate.net

Modification at the Pyridine Nitrogen Position

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine-N-oxide. This transformation is typically achieved using peroxy acids, such as peroxybenzoic acid or peracetic acid. wikipedia.org The resulting N-oxide is less basic than the parent pyridine. wikipedia.org This modification can be useful in subsequent reactions, as the N-oxide functionality can activate the pyridine ring for certain electrophilic substitutions. wikipedia.org

Quaternization: The pyridine nitrogen can react with alkylating agents, such as alkyl halides, to form quaternary pyridinium salts. This process introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's polarity and solubility.

These modifications to the pyridine nitrogen can be used to modulate the electronic landscape and physicochemical properties of the this compound core structure.

Side Chain Diversification and Spacer Length Modulation

Beyond the primary modifications at the N1, C3, and pyridine nitrogen positions, further diversification can be achieved by altering the side chains and spacers attached to these points. This strategy is fundamental in medicinal chemistry for optimizing the interaction of a molecule with its biological target.

Side Chain Diversification: This involves introducing a variety of functional groups onto the appended substituents. For example, if an aryl group is introduced at the C3 position via a Suzuki coupling, this aryl ring can be further substituted with different chemical moieties (e.g., halogens, alkyls, ethers, amides). Similarly, a side chain attached at the N1 position can be functionalized with various groups to explore structure-activity relationships.

Spacer Length Modulation: The length of the linker or spacer connecting a functional group to the core scaffold can be systematically varied. For instance, the alkyl chain introduced at the N1 position can be extended or shortened (e.g., methyl, ethyl, propyl, butyl). This modulation of spacer length alters the spatial orientation of the terminal functional group, which can be critical for establishing optimal interactions with a binding site.

These derivatization approaches, applied individually or in combination, provide a powerful toolkit for generating a library of this compound analogues with diverse structural features and potentially varied biological activities.

Biological Activities and Pharmacological Profiles of 6 Pyridin 3 Yl 1h Indazole Derivatives

Anticancer Activity

The indazole ring is a privileged scaffold in oncology, present in several approved anticancer drugs. wum.edu.pl Derivatives built upon the 6-(pyridin-3-yl)-1H-indazole framework have been specifically investigated for their antitumor properties, showing efficacy in various preclinical models. These compounds exert their effects through multiple mechanisms, including direct inhibition of cell growth and the activation of apoptotic pathways.

A key measure of anticancer potential is the ability of a compound to inhibit the uncontrolled proliferation of cancer cells. Several derivatives of this compound have demonstrated potent antiproliferative effects.

One notable derivative, (E)-3-(3,5-Dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole (compound 2f ), displayed significant growth inhibitory activity against a panel of cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. nih.gov In studies using the 4T1 breast cancer cell line, compound 2f was shown to effectively inhibit both cell proliferation and the ability of cells to form colonies, which is a measure of their capacity for anchorage-independent growth. nih.gov

Another series of derivatives, the (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine compounds, were also evaluated for their antiproliferative effects. Compound 14i from this series showed inhibitory activity against the breast cancer cell lines MDA-MB-231 and MDA-MB-468. rsc.orgrsc.org

CompoundCell LineCancer TypeIC50 (μM)Source
Compound 2f4T1Breast Cancer0.23 nih.gov
Compound 2fA549Lung Cancer1.15 nih.gov
Compound 14iMDA-MB-231Breast Cancer>10 rsc.orgrsc.org
Compound 14iMDA-MB-468Breast Cancer3.12 rsc.orgrsc.org

Beyond halting proliferation, an effective anticancer agent should ideally eliminate cancer cells. Derivatives of this compound have been shown to achieve this by inducing apoptosis, or programmed cell death.

The apoptotic activity of compound 2f was mechanistically linked to the modulation of proteins in the Bcl-2 family and the activation of caspases. nih.gov Specifically, treatment with this compound led to the upregulation of the pro-apoptotic protein Bax. nih.gov Furthermore, it increased the levels of cleaved caspase-3, an executive enzyme that plays a central role in the final stages of apoptosis. nih.gov

In concert with the upregulation of pro-apoptotic proteins, the induction of apoptosis by compound 2f was also associated with the downregulation of the anti-apoptotic protein Bcl-2. nih.gov The ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. By decreasing Bcl-2 levels, the compound shifts this balance in favor of cell death. nih.gov

The effectiveness of this compound derivatives has been demonstrated in specific types of cancer cell lines.

Breast Cancer: This cancer type has been a primary focus of investigation. Compound 2f showed high potency against the 4T1 murine breast cancer cell line. nih.gov Derivatives from the (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine series, such as compound 14i , were effective against the human breast cancer cell lines MDA-MB-231 and MDA-MB-468. rsc.orgrsc.org It was noted that PTEN-deficient cancer cells, such as MDA-MB-468, may exhibit increased sensitivity to these compounds due to a synthetic lethal interaction. rsc.org

Lung Cancer: Compound 2f was tested against the A549 human lung cancer cell line, where it exhibited an IC50 value of 1.15 μM. nih.gov Another derivative, compound 2a , showed less significant inhibitory activity against the same cell line. nih.gov

GIST: In the reviewed literature, no specific studies were identified that evaluated the efficacy of this compound derivatives against gastrointestinal stromal tumor (GIST) cell lines.

A primary mechanism of action for many indazole-based anticancer agents is the inhibition of protein kinases, which are enzymes that regulate a wide variety of cellular processes. Overactivity of certain kinases is a common driver of cancer growth.

Derivatives of this compound have been specifically designed and identified as potent kinase inhibitors. The (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine series was developed as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication whose dysregulation is linked to tumorigenesis. rsc.orgrsc.orgacs.org Compound 14i from this series was identified as a potent PLK4 inhibitor. rsc.orgrsc.org Additionally, computational analysis of compound 2f suggested that it may target tyrosine kinases. nih.gov

Compound SeriesTarget KinaseKey FindingSource
(E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-aminePLK4Identified as potent inhibitors; Compound 14i is a lead example. rsc.orgrsc.org
(E)-3-(3,5-Dimethoxystyryl)-6-(pyridin-3-yl)-1H-indazoleTyrosine Kinases (predicted)Swiss Target Prediction tool suggested potential targeting of tyrosine kinases. nih.gov

Targeting Kinases

Tyrosine Kinase Inhibition (e.g., Axitinib (B1684631), Pazopanib, Entrectinib)

Derivatives of this compound are well-known for their potent inhibition of tyrosine kinases, a large family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues in proteins. This phosphorylation event is a critical step in many signal transduction pathways that regulate cell growth, differentiation, and survival.

Axitinib and Pazopanib are prominent examples of multi-targeted tyrosine kinase inhibitors that feature the indazole core. These drugs have demonstrated efficacy in the treatment of various cancers by targeting key kinases involved in angiogenesis and tumor progression. The indazole scaffold has been a focus of computational design for novel tyrosine kinase inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.

Entrectinib is another significant tyrosine kinase inhibitor that, while not a direct derivative of the this compound, shares the indazole core structure and highlights the importance of this scaffold in developing inhibitors that can overcome acquired resistance to other treatments. nih.gov

CompoundTarget Kinase(s)Key Research Finding
AxitinibVEGFRs, PDGFR, c-KITA potent and selective inhibitor of vascular endothelial growth factor receptors.
PazopanibVEGFRs, PDGFR, c-KITAn oral angiogenesis inhibitor targeting multiple tyrosine kinases.
Indazole ScaffoldsVEGFR-2Computational studies show these scaffolds have better binding affinity and favorable interactions with VEGFR-2 enzymes.
Haspin Inhibition

Haspin, an atypical serine/threonine kinase, plays a crucial role in cell division by phosphorylating histone H3 at threonine-3. Its overexpression has been noted in several types of cancer, making it an attractive target for anticancer drug development. Novel 5-(4-pyridinyl)indazole derivatives have been synthesized and evaluated as potent and selective haspin inhibitors. nih.gov

Through amide coupling at the N1 position of the indazole ring with m-hydroxyphenyl acetic acid, researchers have developed compounds with significant inhibitory activity against haspin. One such derivative demonstrated an IC50 value of 78 nM against haspin and showed meaningful selectivity over other kinases. nih.govsemanticscholar.org These potent haspin inhibitors have also been shown to effectively inhibit the growth of the NCI-60 cancer cell lines, underscoring the potential of this scaffold in developing new anticancer agents. nih.gov

DerivativeIC50 against HaspinKey Research Finding
N1-acylated 5-(4-pyridinyl)indazole78 nMPotent and selective inhibition of haspin, with effective growth inhibition of NCI-60 cancer cell lines. nih.gov
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK9)

Cyclin-dependent kinases are a family of protein kinases that are central to the regulation of the cell cycle. Their dysregulation is a common feature of cancer, making them important therapeutic targets. Derivatives of this compound have been investigated as inhibitors of various CDKs, including CDK2 and CDK9.

Tetrahydroindazole derivatives have been synthesized and identified as inhibitors of CDK2/cyclin complexes. acs.org Starting from a hit compound identified in a high-throughput screen, analogues were developed that showed improved binding affinity for CDK2 and enhanced inhibitory activity against CDK2 in complex with various cyclins. acs.org Furthermore, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent candidates for the inhibition of overexpressed CDK2 in cancers, with computational studies revealing their strong binding affinities. mdpi.com

In the context of CDK9, a novel potential inhibitor with a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole scaffold has shown good cytotoxicity against several cancer cell lines. nih.gov Additionally, N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives have been designed as potent CDK7 inhibitors. thieme-connect.de

Derivative ClassTarget CDK(s)Key Research Finding
TetrahydroindazolesCDK2/cyclin A, E, OShowed improved binding affinity and inhibitory activity compared to the initial hit compound. acs.org
N-(pyridin-3-yl)pyrimidin-4-amine analoguesCDK2In silico studies demonstrated strong binding affinities and favorable chemical properties for CDK2 inhibition. mdpi.com
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole scaffoldCDK9Exhibited good cytotoxicity against liver, melanoma, breast, and lung cancer cell lines. nih.gov
N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide derivativesCDK7Potently inhibited CDK7 with high selectivity over other CDKs. thieme-connect.de
AKT Kinase Activity Modulation

AKT, also known as Protein Kinase B, is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration. The PI3K/AKT/mTOR pathway is frequently activated in human cancers.

A series of heteroaryl-pyridine containing inhibitors of AKT have been developed, leading to the discovery of an indazole-pyridine analogue with a high affinity (Ki=0.16 nM). nih.gov These compounds are potent, ATP-competitive, and reversible inhibitors of AKT activity. While this analogue did not show selectivity among the AKT isoforms, it demonstrated good selectivity against a panel of other kinases. nih.gov Furthermore, a series of 3-amino-1H-indazole derivatives have been synthesized and shown to target the PI3K/AKT/mTOR pathway, exhibiting broad-spectrum antiproliferative activity against various cancer cells. mdpi.com

Derivative ClassTargetKey Research Finding
Indazole-pyridine analogueAKTPotent, ATP-competitive, and reversible inhibitor with a Ki of 0.16 nM. nih.gov
3-amino-1H-indazole derivativesPI3K/AKT/mTOR pathwayExhibited broad-spectrum antiproliferative activity against multiple cancer cell lines. mdpi.com
TRK Kinase Inhibition

Tropomyosin receptor kinases (TRKs) are a family of tyrosine kinases that are activated by neurotrophins. Gene fusions involving the NTRK genes are oncogenic drivers in a wide range of cancers. The this compound scaffold has served as a basis for the development of potent TRK kinase inhibitors.

Starting from an indazole-based scaffold, a novel and potent type II TRK kinase inhibitor, IHMT-TRK-284, was discovered. wipo.int This compound exhibited low nanomolar IC50 values against TRKA, B, and C and displayed a great selectivity profile across a large panel of kinases. wipo.int Importantly, it was able to overcome drug-resistant mutants. Another study reported the development of highly potent and selective type II TRK inhibitors based on a 3-(1H-pyrazol-4-yl)-1H-indazole scaffold, which were designed to combat acquired resistance. nih.gov

Compound/ScaffoldTarget TRK(s)IC50 ValuesKey Research Finding
IHMT-TRK-284TRKA, TRKB, TRKC10.5 nM, 0.7 nM, 2.6 nMPotent type II inhibitor capable of overcoming multiple resistant mutants. wipo.int
3-(1H-pyrazol-4-yl)-1H-indazoleTRKANot specifiedDesigned to be potent type II inhibitors against acquired resistance mutations. nih.gov
c-KIT Inhibition (e.g., c-KIT T670I Mutant)

The proto-oncogene c-KIT is a receptor tyrosine kinase that plays a critical role in the development of certain cell types. Gain-of-function mutations in c-KIT are a major driver of gastrointestinal stromal tumors (GISTs). While imatinib (B729) is the first-line treatment, acquired resistance, often through secondary mutations like the T670I "gatekeeper" mutation, is a significant clinical challenge.

Research starting from the axitinib scaffold, which contains the this compound core, has led to the discovery of novel inhibitors targeting the c-KIT T670I mutant. nih.govacs.org One such derivative, (E)-N1-(3-Fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033), was developed through a fragment hybrid type II kinase inhibitor design approach. nih.gov This compound not only showed potent activity against the c-KIT T670I mutant but also achieved a 12-fold selectivity over the wild-type c-KIT. nih.gov This selectivity is significant as it could lead to a better therapeutic window by minimizing off-target effects on the normal physiological functions of wild-type c-KIT. nih.govacs.org

CompoundTargetSelectivityKey Research Finding
CHMFL-KIT-033c-KIT T670I mutant12-fold selective over c-KIT wild-typeA novel c-KIT T670I mutant selective inhibitor with good antiproliferative effects against GIST cell lines driven by this mutation. nih.gov
Enhancer of Zeste Homologue (EZH2/EZH1) Inhibition

Enhancer of zeste homolog 2 (EZH2) and its close homolog EZH1 are the catalytic subunits of the Polycomb repressive complex 2 (PRC2). They are histone methyltransferases that play a crucial role in gene silencing and are frequently overexpressed or mutated in various cancers.

A notable small molecule, UNC1999, which is a selective dual inhibitor of EZH2 and EZH1, features a this compound core. This compound has been shown to suppress global H3K27 trimethylation and dimethylation and inhibit the growth of mixed lineage leukemia (MLL)-rearranged leukemia cells. The on-target inhibition of UNC1999 was demonstrated by the overlap of its induced transcriptome alterations with those following the knockdown of a common cofactor of EZH2 and EZH1. Oral administration of UNC1999 has been shown to prolong the survival of a murine leukemia model.

CompoundTarget(s)Mechanism of ActionKey Research Finding
UNC1999EZH2 and EZH1Selective dual enzymatic inhibition.Suppresses H3K27 methylation, inhibits growth of MLL-rearranged leukemia cells, and prolongs survival in a murine leukemia model.
Polo-like Kinase (PLK4) Inhibition

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication, a process essential for maintaining genomic integrity. nih.gov Dysregulation and overexpression of PLK4 are linked to tumorigenesis in several human cancers, making it a viable target for anticancer therapy. nih.govrsc.org

A range of 6-substituted-1H-indazole derivatives have been developed as potent PLK4 inhibitors. researchgate.net Initial research identified (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones as nanomolar inhibitors of PLK4. researchgate.net Subsequent optimization led to the development of a bioisosteric series, the 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-ones, which exhibited improved drug-like properties. nih.govnih.govepa.gov Within this class, the substitution at the 3-position of the indazole ring with an aryl group was critical for activity. A compound featuring a pyridin-3-yl analogue demonstrated a tenfold increase in potency against PLK4 compared to the initial lead compound.

Further exploration led to the synthesis of N-(1H-indazol-6-yl)benzenesulfonamide derivatives. nih.govrsc.org One of the most effective compounds from this series, K22, displayed outstanding inhibitory activity against PLK4 with a half-maximal inhibitory concentration (IC₅₀) of 0.1 nM. nih.govrsc.org This compound also showed significant anti-proliferative effects against the MCF-7 breast cancer cell line (IC₅₀ = 1.3 µM). nih.govrsc.org The clinical candidate CFI-400945, which incorporates the 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one scaffold, emerged from these extensive optimization efforts. nih.gov

Table 1: PLK4 Inhibition by this compound Derivatives
Compound ClassKey CompoundTargetIC₅₀ (nM)Reference
N-(1H-indazol-6-yl)benzenesulfonamidesK22PLK40.1 nih.govrsc.org
(3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-onesPyridin-3-yl analoguePLK4Potent (specific value not detailed in source) nih.govresearchgate.netdocumentsdelivered.com
Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly homologous receptor tyrosine kinases (FGFR1-4), plays a pivotal role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in the pathogenesis of various human malignancies, making it an attractive target for cancer therapy. nih.gov

The 6-substituted 1H-indazole scaffold has proven to be a promising starting point for the development of potent FGFR inhibitors. nih.gov Research into 6-(3-methoxyphenyl)-1H-indazol-3-amine derivatives identified potent FGFR1 inhibitors with IC₅₀ values in the low nanomolar range. nih.gov Structural optimization of (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives, which were initially developed as PLK4 inhibitors, also revealed significant activity against FGFR. One such optimized compound exhibited an IC₅₀ of 1.0 nM against FGFR, demonstrating the multi-kinase inhibitory potential of this scaffold.

Table 2: FGFR Inhibition by 6-substituted-1H-indazole Derivatives
Compound ClassTargetIC₅₀ (nM)Reference
Optimized (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-oneFGFR1.0 nih.govresearchgate.netdocumentsdelivered.com
6-(3-methoxyphenyl)-1H-indazol-3-amine derivative (99)FGFR12.9 nih.gov

IDO1 Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism. bohrium.comnih.gov In the tumor microenvironment, overexpression of IDO1 leads to immunosuppression by depleting tryptophan and producing kynurenine, which inhibits T-cell function. bohrium.comnih.gov Consequently, inhibiting IDO1 is a key strategy in cancer immunotherapy. bohrium.com The indazole scaffold has been identified as a high-affinity heme-binding structure suitable for designing IDO1 inhibitors. acs.org

A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated as dual inhibitors of IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). bohrium.comnih.gov Among these, compound 35 emerged as the most potent IDO1 inhibitor, with an IC₅₀ value of 0.74 µM in enzymatic assays and 1.37 µM in a HeLa cell-based assay. bohrium.comnih.gov This compound also demonstrated effective inhibition of TDO and exhibited in vivo antitumor activity in a CT26 xenograft model, suggesting its potential for development in cancer immunotherapy. bohrium.comnih.gov

Table 3: IDO1 and TDO Inhibition by 4,6-substituted-1H-indazole Derivative
CompoundTargetAssay TypeIC₅₀ (µM)Reference
Compound 35IDO1Enzymatic0.74 bohrium.comnih.gov
HeLa Cell1.37 bohrium.comnih.gov
TDOEnzymatic2.93 bohrium.comnih.gov
A172 Cell7.54 bohrium.comnih.gov

Antimicrobial Activity

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Research into novel treatments has explored the utility of the indazole scaffold. A series of 3-chloro-6-nitro-1H-indazole derivatives were synthesized and tested for their in vitro antileishmanial activity against three Leishmania species: L. infantum, L. tropica, and L. major. nih.govnih.gov

The study found that the inhibitory potency of these derivatives was species-dependent. nih.gov Several compounds exhibited strong to moderate activity against L. infantum. nih.gov Compound 13 from the series was identified as a particularly promising growth inhibitor of L. major. nih.govnih.gov Molecular docking studies suggest that these compounds exert their effect by binding to the active site of trypanothione (B104310) reductase (TryR), a critical enzyme in the parasite's defense against oxidative stress. nih.govnih.gov

Table 4: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives
Leishmania SpeciesActivity ProfileMost Promising Compound(s)Reference
L. infantumStrong to moderate activity observed for 7 derivatives4, 5, 7, 10-13 nih.gov
L. majorGenerally low activity, with one notable exception13 nih.govnih.gov
L. tropicaGenerally low activity11, 13 nih.gov

Antiprotozoal Activity

The indazole core has been investigated for broader antiprotozoal applications beyond leishmaniasis. Studies on 2-phenyl-2H-indazole derivatives have demonstrated their potent activity against several protozoan parasites, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov These findings indicate that the 2-phenyl substitution is an important feature for antiprotozoal efficacy. nih.gov While specific studies focusing on the antiprotozoal activity of this compound derivatives against these particular organisms are not extensively documented, the established activity of the core indazole structure suggests a promising area for future research.

Antimalarial Activity

Malaria, caused by Plasmodium parasites, remains a significant global health issue, and the development of new therapeutics is a priority. While various heterocyclic compounds are under investigation for antimalarial properties, specific research on the activity of this compound derivatives is limited in the available literature. Some reports have noted that the 2H-indazole tautomer and its derivatives may possess antimalarial properties, but detailed studies on the 1H-indazole scaffold with the 6-(pyridin-3-yl) substitution are not prominent.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the antitubercular, antibacterial, antifungal, anti-inflammatory, antidiabetic, antiviral, or antidepressant activities of this compound derivatives.

While the parent structures, indazole and pyridine (B92270), are known scaffolds in medicinal chemistry and their derivatives have been explored for a wide range of biological activities, research focusing specifically on the biological and pharmacological profiles of derivatives of this compound in the requested therapeutic areas could not be located.

Therefore, it is not possible to provide an article with detailed research findings and data tables for the specified outline. Further research would be required to investigate and characterize the potential biological activities of this particular class of compounds.

Other Pharmacological Activities

Beyond primary therapeutic targets, derivatives of the 1H-indazole scaffold have been investigated for a multitude of other pharmacological effects. These activities highlight the versatility of the indazole nucleus in interacting with diverse biological systems, including serotonin (B10506) receptors, coagulation pathways, cardiac muscle, glutamate (B1630785) receptors, and transport proteins.

5-HT Receptor Antagonism (e.g., 5-HT3, 5-HT4)

Derivatives of 1H-indazole have been identified as potent antagonists of serotonin (5-HT) receptors, particularly the 5-HT3 and 5-HT4 subtypes. These receptors are involved in various physiological processes, including gastrointestinal motility and emesis.

Research into 5-HT3 receptor antagonists led to the identification of indazole-3-carboxylic acid derivatives as potent and selective agents. researchgate.net Alterations of the aromatic nucleus of precursor compounds resulted in indazoles with high affinity for the 5-HT3 receptor, stripped of the dopamine (B1211576) receptor activity seen in earlier molecules. researchgate.net One notable compound from this series, known as BRL 43694, was found to be a potent and selective 5-HT3 antagonist, proving to be an effective antiemetic agent against chemotherapy-induced emesis in both preclinical models and human studies. researchgate.net

Similarly, the indazole scaffold has been a fruitful starting point for developing 5-HT4 receptor antagonists. A series of indazole-3-carboxamides were synthesized and evaluated, showing greater affinity for the 5-HT4 receptor than corresponding indole (B1671886) analogues. nih.gov Structure-activity relationship (SAR) studies revealed that increasing the conformational flexibility of the amine moiety enhanced selectivity for the 5-HT4 receptor over other receptors like 5-HT3 and α1. nih.gov From this research, the compound LY353433 emerged as a potent, selective, and orally active 5-HT4 receptor antagonist with suitable pharmacodynamics for clinical development. nih.gov

Table 1: 5-HT Receptor Antagonist Activity of Indazole Derivatives
CompoundTarget ReceptorActivityReference
BRL 43694 (6g)5-HT3Potent and selective antagonist researchgate.net
LY3534335-HT4Potent and selective antagonist nih.gov

Anticoagulant Effects

A series of fifteen novel indazole derivatives have been synthesized and evaluated for their antithrombotic and antiplatelet activities. nih.gov In in-vitro testing using the Born test, two compounds, designated 4f and 4g, demonstrated the highest activity, inhibiting platelet aggregation induced by collagen with IC50 values of 85 µM and 90 µM, respectively. nih.gov

Further in-vivo studies in rats showed that three of the synthesized compounds significantly inhibited the formation of thrombi in both arterioles and venules following oral administration. nih.gov The most pronounced effect was observed with compound 4j, which resulted in an inhibition of thrombus formation by 15% in arterioles and 7% in venules. nih.gov Mechanistic studies suggested that the antithrombotic effect of compound 4j is not mediated by the activation of soluble guanylate cyclase but is likely due to the inhibition of phosphodiesterase isoform 5 (PDE 5). nih.gov The indazole derivative YC-1 has also been noted for its activity in circulatory disorders and platelet aggregation. nih.gov

Table 2: Antiplatelet Activity of Selected Indazole Derivatives
CompoundAssayActivity (IC50)In Vivo Effect (Compound 4j)Reference
4fCollagen-induced platelet aggregation85 µMN/A nih.gov
4gCollagen-induced platelet aggregation90 µMN/A nih.gov
4jCollagen-induced platelet aggregationN/A15% inhibition (arterioles), 7% inhibition (venules) nih.gov

Cardiotonic Effects

While direct evidence for positive inotropic (cardiotonic) effects of this compound derivatives is not prominent in the reviewed literature, the broader class of indazole derivatives has been explored for activity in the cardiovascular system. nih.gov Some indazole derivatives have shown potential benefits in conditions such as arrhythmia and ischemia-reperfusion injury. nih.gov For instance, the indazole derivative DY-9760e has demonstrated cardioprotective effects against injury from ischemia/reperfusion. nih.gov Another derivative, YC-1, was developed for its therapeutic potential in circulatory disorders by acting as an activator of soluble guanylyl cyclase, a key signaling molecule in the cardiovascular system. nih.gov Although these activities are not direct cardiotonic effects, they establish the role of the indazole scaffold in modulating cardiovascular function. nih.gov

Research on other heterocyclic compounds with structural similarities has focused more directly on positive inotropic action. For example, a series of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones were synthesized and identified as a novel class of positive inotropic agents. acs.orgnih.gov

Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators

Derivatives containing an indazole moiety have been investigated as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). This receptor is a target for treating a range of neurological and psychiatric disorders. A novel series of selective mGluR5 NAMs was discovered from an isothiazole (B42339) scaffold, with one of the lead compounds incorporating a 2-methyl-2H-indazol-5-yl group. This compound, (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isothiazol-5-yl)-2-methylcyclopropanearboxamide, demonstrated potent and orally efficacious mGluR5 receptor occupancy in preclinical models.

Retinol-Binding Protein 4 (RBP4) Antagonism

A series of 1H-indazole-3-carboxamide analogues have been designed and synthesized as non-retinoid antagonists of retinol-binding protein 4 (RBP4). RBP4 is the primary transport protein for retinol (B82714) (Vitamin A) in the blood, and its antagonism is a therapeutic strategy for certain metabolic and ocular diseases.

Structure-activity relationship studies of these indazole derivatives revealed key interactions within the RBP4 binding cavity. The 1H-indazole N2 nitrogen atom was found to accept a hydrogen bond from Arg121 of the protein. The unsubstituted 1H-indazole-3-carboxamide (compound 11) showed a significant improvement in RBP4 binding affinity and functional antagonist activity compared to benchmark compounds. While substitutions at the 5-, 6-, or 7-position of the indazole ring with fluorine or chlorine were well-tolerated, an OCH3 group at the 5-position significantly diminished potency. nih.gov Similarly, increasing the bulk of the substituent at the N1 position from methyl to ethyl or isopropyl also reduced potency. nih.gov

Table 3: In Vitro RBP4 Potency of 1H-Indazole-3-carboxamide Analogues
CompoundR-Group (Indazole Ring)RBP4 SPA Binding (IC50, nM)RBP4 HTRF Antagonism (IC50, nM)Reference
11H14 ± 140 ± 10 nih.gov
135-F11 ± 240 ± 10 nih.gov
146-F13 ± 240 ± 10 nih.gov
157-F11 ± 230 ± 10 nih.gov
165-Cl11 ± 240 ± 10 nih.gov
175-OCH3200 ± 40>1000 nih.gov
187-Cl13 ± 230 ± 10 nih.gov

AMPA Receptor Antagonism

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a primary mediator of fast excitatory synaptic transmission in the central nervous system. While the reviewed literature did not provide direct evidence of this compound derivatives acting as AMPA receptor antagonists, research into other nitrogen-containing heterocyclic structures has yielded potent antagonists. For example, a series of quinoxalinedione (B3055175) derivatives containing an imidazolyl substituent were designed as novel AMPA receptor antagonists. nih.gov Within this series, 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione (compound 11a) showed high affinity for the AMPA receptor with a Ki value of 0.021 µM and over 100-fold selectivity for the AMPA receptor over the NMDA receptor. nih.gov This demonstrates the potential for nitrogenous heterocyclic scaffolds to interact with the AMPA receptor, though specific research on indazole-based antagonists is less prevalent in the surveyed sources.

Structure Activity Relationship Sar Studies of 6 Pyridin 3 Yl 1h Indazole Derivatives

Impact of Substituents on Biological Activity

The biological activity of 6-(pyridin-3-yl)-1H-indazole derivatives can be significantly modulated by the introduction of various substituents on both the indazole and pyridine (B92270) rings. These modifications influence the molecule's electronic properties, steric hindrance, and ability to form key interactions with target proteins.

The N1 position of the indazole ring is a common site for modification to explore SAR and improve drug-like properties. Alkylation or acylation at this position can significantly impact potency and selectivity. For example, in a series of 5-(4-pyridinyl)indazole derivatives, amide coupling at the N1 position of the indazole ring with m-hydroxyphenyl acetic acid resulted in a compound with an IC50 value of 78 nM against haspin kinase nih.gov. This highlights the potential for introducing bulky and functionally diverse groups at the N1 position to enhance inhibitory activity. The introduction of various substituted benzyl groups at the N1 position of indazole derivatives has also been explored for anti-angiogenic activity researchgate.net. The nature of the substituent at N1 can influence the orientation of the entire molecule within the binding pocket of a target protein, thereby affecting key interactions.

Modification at N1 Observed Effect on Biological Activity Reference Compound Example Target
Amide coupling with m-hydroxyphenyl acetic acid Potent inhibition (IC50 = 78 nM) Compound 21 Haspin kinase
Substituted benzyl groups Potential for anti-angiogenic activity Not specified Not specified

The C3 position of the indazole ring is another key site for chemical modification that significantly influences biological activity. The introduction of various substituents at this position can lead to enhanced potency and selectivity for different targets. For instance, in a series of 1H-indazole derivatives, the presence of a suitably substituted carbohydrazide moiety at the C3 position was found to be crucial for potent inhibitory activity against the IDO1 enzyme nih.gov. Similarly, for pan-Pim kinase inhibitors, systematic optimization at the C3 position with a pyrazin-2-yl group led to compounds with potent activity nih.gov. Furthermore, the introduction of an (E)-3,5-dimethoxystyryl group at the C3 position of 6-bromo-1H-indazole derivatives has been explored in the development of anti-cancer agents nih.gov. These examples underscore the importance of the C3 position for introducing groups that can engage in critical interactions within the active site of target enzymes.

Modification at C3 Observed Effect on Biological Activity Reference Compound Example Target
Substituted carbohydrazide moiety Crucial for potent inhibitory activity Compounds 121 and 122 IDO1 enzyme
Pyrazin-2-yl group Potent inhibitory activity Compound 82a pan-Pim kinases
(E)-3,5-dimethoxystyryl group Explored for anti-cancer activity Compound 2a-2p Various cancer cell lines

Substitution on the phenyl ring of the indazole core can fine-tune the electronic and steric properties of the molecule, thereby impacting its biological activity. In the context of this compound derivatives, modifications to this phenyl ring can influence interactions with the target protein. For example, in a series of 3,5-substituted-6-azaindazoles, replacement of a substituent with a phenyl or pyridin-2-yl group resulted in a remarkable increase in potency against pan-Pim kinase nih.gov. While this is an azaindazole, it provides insight into the potential impact of aryl substituents. For (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives as PLK4 inhibitors, the introduction of a pyridin-3-yl analogue led to a 10-fold increase in potency nih.gov. This demonstrates that the nature and position of substituents on the aryl group at the 6-position are critical for activity.

Ligand-Target Interactions

The biological effects of this compound derivatives are a direct consequence of their interactions with specific biological targets, often the active site of an enzyme. Molecular docking and other computational studies have been instrumental in elucidating these interactions at an atomic level.

For indazole derivatives, key interactions often involve hydrogen bonding with amino acid residues in the target protein's active site. The nitrogen atoms of the indazole and pyridine rings are common hydrogen bond acceptors ijnrd.orgnih.gov. For example, in a study of 1-trityl-5-azaindazole derivatives, docking studies revealed binding interactions with active site amino acids such as LEU43, GLN109, and LYS140 in the PBR receptor protein jocpr.com. Another study on 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial agents showed that the active compounds bind to the Leishmania infantum trypanothione (B104310) reductase (TryR) enzyme through a network of hydrophobic and hydrophilic interactions tandfonline.comtandfonline.com.

Molecular dynamics simulations have further confirmed the stability of these ligand-target complexes, showing that the compounds remain in good equilibrium within the binding pocket tandfonline.com. These computational approaches, combined with experimental data, provide a detailed understanding of the SAR and guide the rational design of more potent and selective this compound derivatives.

Target Protein Key Interacting Residues Type of Interaction Reference Compound Example
PBR receptor LEU43, GLN109, LYS140 Hydrogen bonding 1-trityl-5-azaindazole derivatives
Trypanothione reductase (TryR) Not specified Hydrophobic and hydrophilic interactions 3-chloro-6-nitro-1H-indazole derivatives

Hydrogen Bonding Networks

Hydrogen bonds are fundamental to the binding affinity and orientation of this compound derivatives within the active site of their targets, such as protein kinases. The scaffold of these compounds contains key hydrogen bond donors and acceptors that play a critical role in anchoring the molecule, often within the highly conserved hinge region of the ATP-binding pocket.

The 1H-indazole moiety is a critical component for establishing these interactions. The nitrogen atom at the N1 position typically serves as a hydrogen bond donor, forming a crucial interaction with a backbone carbonyl group of a hinge region residue, such as alanine or glutamic acid. nih.gov Similarly, the pyrazole (B372694) nitrogen at the N2 position can act as a hydrogen bond acceptor. The pyridine ring introduces another key hydrogen bond acceptor at its nitrogen atom. This feature allows for interaction with hydrogen bond donors on the protein, such as the side chain of a catalytic lysine residue, which can further stabilize the compound in the binding pocket. nih.gov

SAR studies on related indazole and pyrazolopyridine analogs have demonstrated that the integrity of these hydrogen bonding points is paramount for biological activity. nih.gov Modification or substitution at the N1 position of the indazole that removes the hydrogen bond donor capability often leads to a significant loss of potency. Conversely, modifications to the pyridine ring that alter the accessibility or basicity of the nitrogen can modulate binding affinity.

Table 1: Key Hydrogen Bonding Interactions in this compound Derivatives
Structural FeatureInteraction TypePotential Protein PartnerImpact on Activity
Indazole N1-HDonorHinge Region Backbone Carbonyl (e.g., Ala, Glu)Critical for anchoring the inhibitor in the ATP binding site. nih.gov
Indazole N2AcceptorHinge Region Backbone N-HContributes to binding affinity and correct orientation.
Pyridine NAcceptorCatalytic Lysine Side Chain (NH3+) or other H-bond donorsEnhances stabilization and selectivity. nih.gov

Hydrophobic Interactions

In addition to hydrogen bonding, hydrophobic interactions are a major driving force for the binding of this compound derivatives to their biological targets. The aromatic, bicyclic indazole core and the attached pyridine ring provide extensive surface area for engaging with nonpolar residues within the binding cavity.

The planar nature of the indazole ring system facilitates π-π stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, and tryptophan, which are often found in the ATP binding site. nih.gov The region occupied by the indazole is frequently a hydrophobic pocket, and the goodness-of-fit within this area is a key determinant of inhibitor potency. nih.gov

Substitutions on the indazole or pyridine rings are used to probe and optimize these hydrophobic contacts. For instance, adding small, lipophilic groups such as halogens (e.g., fluorine) or methyl groups can enhance van der Waals interactions and increase binding affinity by displacing water molecules from the binding site. nih.gov SAR studies have shown that the placement and nature of these substituents are critical. For example, derivatives with substituents that extend into deeper hydrophobic pockets can achieve greater potency and selectivity.

Table 2: Hydrophobic Interactions and Effects of Substituents
Molecular RegionInteraction TypeInteracting Protein Residues (Examples)Effect of SAR Modifications
Indazole Ringπ-π StackingPhenylalanine (Phe), Tyrosine (Tyr)Enhances binding affinity through aromatic interactions. nih.gov
Pyridine RingHydrophobic Interaction, π-StackingLeucine (Leu), Valine (Val), Isoleucine (Ile)Orients the molecule and contributes to overall lipophilicity.
Substituents (e.g., -F, -Cl, -CH3)van der Waals / HydrophobicAlanine (Ala), Valine (Val)Increases potency by occupying small hydrophobic pockets and displacing water. nih.gov

Conformational Analysis and Binding Modes

Typically, the indazole core acts as a "hinge-binder," positioning itself in the adenine region of the ATP binding site. nih.gov The hydrogen bonds formed by the indazole N1-H anchor the molecule to the kinase hinge, a flexible loop of amino acids connecting the N- and C-lobes of the kinase domain. This interaction is a hallmark of many Type I kinase inhibitors.

The 6-substituted pyridin-3-yl group extends from this anchor towards the solvent-exposed region of the binding site. nih.gov The rotational freedom around the single bond connecting the indazole and pyridine rings allows the molecule to adopt a low-energy conformation that maximizes favorable contacts. The orientation of the pyridine ring can significantly influence selectivity, as it may interact with residues that are not conserved across the kinome. Computational docking studies and X-ray crystallography of analogous compounds show that this pyridyl moiety often projects into the solvent channel, where modifications can be made to improve physicochemical properties without disrupting the core binding interactions. nih.gov

Table 3: Common Binding Modes and Conformational Features
Molecular ComponentRole in BindingTypical OrientationConformational Considerations
1H-Indazole CoreHinge-Binding ScaffoldOccupies the adenine pocket, forming H-bonds with the kinase hinge. nih.govPlanarity is crucial for effective stacking and hinge interactions.
Pyridin-3-yl GroupSelectivity Element / Solvent-Frontier GroupExtends toward the solvent-exposed region or a secondary hydrophobic pocket. nih.govTorsion angle between rings is key for optimal positioning and avoiding steric clashes.
Overall MoleculeATP-Competitive InhibitionSpans from the hinge region to the outer mouth of the ATP-binding cleft.The preferred conformation minimizes steric strain while maximizing key binding interactions.

Preclinical Studies and Pharmacological Evaluation

In vitro Activity Screening

A thorough review of scientific literature and chemical databases did not yield specific data on the in vitro activity of 6-(Pyridin-3-yl)-1h-indazole.

There is no publicly available information detailing the enzymatic inhibition profile of this compound. While the broader class of indazole derivatives has been evaluated against a range of enzymes, specific IC50 or Ki values for this compound against targets such as PARP or various kinases are not reported in the accessible scientific literature.

Similarly, data from cellular assays for this compound are not available in the public domain. Information regarding its effects on cell proliferation, apoptosis, or other cellular functions in various cell lines has not been published.

In vivo Efficacy Models

Comprehensive in vivo efficacy data for this compound is not currently available in the public record.

There are no published studies detailing the evaluation of this compound in xenograft models to assess its potential anticancer activity.

Information regarding the efficacy of this compound in animal models for other diseases is also not found in the public scientific literature.

Pharmacokinetics (PK) Properties

Detailed pharmacokinetic properties of this compound, such as absorption, distribution, metabolism, and excretion (ADME), have not been disclosed in publicly accessible sources.

Safety and Toxicology Considerations (Excluding Dosage/Administration)

Mechanism-Mediated Toxicity

Direct studies on the mechanism-mediated toxicity of this compound are not extensively available in the public domain. However, by examining the toxicological profiles of structurally similar compounds and the known effects of inhibiting its potential kinase targets, a prospective safety profile can be inferred. The indazole scaffold is a common feature in many kinase inhibitors, and the specific toxicities of these agents are often linked to their on-target and off-target kinase activities.

Derivatives of indazole are known to target a range of kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Aurora Kinases, and FMS-like Tyrosine Kinase 3 (FLT3). The mechanism-mediated toxicities of inhibitors targeting these kinases are well-documented and provide a basis for understanding the potential adverse effects of this compound, should it interact with these or similar pathways.

A compound with a (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one structure, which includes a pyridin-3-yl group, has demonstrated potent inhibition of FLT3 nih.gov. This suggests that this compound may also exhibit activity against FLT3. Inhibition of FLT3 is associated with specific on-target toxicities.

Potential On-Target Toxicities Associated with FLT3 Inhibition

Inhibitors of FLT3, a receptor tyrosine kinase crucial for the development of hematopoietic progenitor cells, can lead to a range of adverse effects. These toxicities are often a direct consequence of the kinase's biological function.

Toxicity ClassSpecific ManifestationsReference
Hematological Pancytopenia, Cytopenias, Myelosuppression mdpi.com
Constitutional Fatigue, Flu-like symptoms mdpi.com
Gastrointestinal Diarrhea, Abdominal discomfort, Dyspepsia, Pancreatitis mdpi.comnih.gov
Cardiovascular Cardiac ischemia, QTc prolongation mdpi.com
Neurological Peripheral neuropathy, Headache mdpi.com
Other Differentiation syndrome mdpi.com

First-generation FLT3 inhibitors were known for off-target effects that contributed to their toxicity profiles, including gastrointestinal issues and hand-foot syndrome nih.gov. While second-generation inhibitors are more specific, they still carry risks of significant side effects mdpi.com. The prolonged cytopenias and risk of infections are notable concerns with FLT3 inhibitor-based maintenance therapies youtube.com. Some patients have had to discontinue therapy due to toxicity youtube.com.

Potential On-Target Toxicities Associated with VEGFR Inhibition

Given that many indazole-based compounds inhibit VEGFR, it is plausible that this compound could also affect this pathway. Inhibition of VEGF signaling is a common strategy in oncology and is associated with a distinct set of on-target toxicities.

Toxicity ClassSpecific ManifestationsReference
Cardiovascular Hypertension, Thromboembolic events, Cardiac dysfunction nih.govnih.govfrontiersin.org
Renal Proteinuria, Glomerulopathies (Minimal Change Disease, FSGS), Thrombotic microangiopathy nih.govcancer.gov
Gastrointestinal Diarrhea, Anorexia, Stomatitis, Dysgeusia nih.govnih.gov
Dermatological Hand-foot syndrome, Rash, Skin and/or hair depigmentation nih.govnih.gov
General Fatigue, Asthenia nih.govnih.gov

Hypertension is one of the most frequently reported cardiovascular toxicities associated with angiogenesis inhibitors targeting VEGF frontiersin.org. Cardiac toxicities can arise from both on-target and off-target inhibition of kinases important for heart function nih.gov.

Potential On-Target Toxicities Associated with Aurora Kinase Inhibition

Aurora kinases are essential for mitotic progression, and their inhibition is another therapeutic strategy in cancer. Should this compound inhibit Aurora kinases, a different set of mechanism-based toxicities would be anticipated.

Toxicity ClassSpecific ManifestationsReference
Hematological Febrile neutropenia, Neutropenia, Leukopenia, Thrombocytopenia, Anemia nih.govfrontiersin.orgnih.gov
Gastrointestinal Stomatitis, Diarrhea nih.govfrontiersin.org
Cardiovascular Hypertension, Cardiac tachyarrhythmias, Reversible cardiomyopathy nih.govnih.gov
Constitutional Fatigue nih.gov
Hepatic Increased aspartate aminotransferase levels frontiersin.org

The clinical evaluation of Aurora kinase inhibitors has shown toxicities that are consistent with their mechanism of action, with neutropenia being a common dose-limiting toxicity frontiersin.orgnih.gov. While these inhibitors have shown promise in hematologic malignancies, their efficacy in solid tumors has been more limited, possibly due to the need for prolonged exposure to achieve maximum effect before severe toxicities emerge frontiersin.org.

Computational Chemistry and Molecular Modelling Studies

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies on 6-(Pyridin-3-yl)-1h-indazole and its derivatives have focused on their interactions with various protein kinases, which are crucial targets in cancer therapy.

Ligand-Protein Interactions

Molecular docking simulations of derivatives of the this compound scaffold have revealed key interactions with the hinge region of protein kinases. For instance, a derivative, N-(3-(Pyridin-3-ylethynyl)-1H-indazol-6-yl)-3-(trifluoromethyl)benzenesulfonamide, has been shown to form important hydrogen bonds with the hinge region amino acid residues Glu-90 and Cys-92 of Polo-like kinase 4 (PLK4) nih.gov. The indazole core is crucial for this interaction. Similarly, a 6-indazolyl triazole derivative demonstrated inhibitory activity against VEGFR-2, with docking studies indicating two hydrogen bond interactions with key amino acid residues in the front pocket of the enzyme semanticscholar.org.

These studies suggest that the nitrogen atoms of the indazole and pyridine (B92270) rings are critical for forming hydrogen bonds with the backbone of the kinase hinge region, a common binding motif for many kinase inhibitors.

Binding Site Analysis

The binding site for this compound derivatives within protein kinases is typically the ATP-binding pocket. Analysis of this site reveals both hydrophobic and hydrophilic regions. The indazole core and the pyridine ring can participate in hydrophobic interactions with non-polar residues in the binding pocket nih.gov. The ability of the scaffold to present functional groups that can interact with both of these regions is a key aspect of its potential as a kinase inhibitor.

For example, in the docking of N-(3-(Pyridin-3-ylethynyl)-1H-indazol-6-yl)-3-(trifluoromethyl)benzenesulfonamide with PLK4, the molecule has parts that extend into a hydrophilic, solvent-exposed region and other hydrophobic parts that interact with the DFG motif nih.gov. This highlights the adaptability of the scaffold to the complex environment of a kinase binding site.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies solely on this compound are not widely published, DFT calculations are commonly employed for indazole derivatives to understand their electronic properties, which in turn influence their reactivity and interaction with biological targets.

DFT calculations on novel indazole derivatives have been performed using methods like B3LYP with a 6-311+G(d,p) basis set to study their physicochemical properties and electrostatic potential semanticscholar.org. These studies help in understanding the distribution of electron density and identifying regions of the molecule that are likely to be involved in electrophilic or nucleophilic interactions. The calculated HOMO-LUMO energy gap is a crucial parameter to determine the chemical reactivity of the molecule nih.gov.

For indazole derivatives, DFT calculations have been used to compute various molecular properties as shown in the table below.

Property CalculatedMethodBasis SetSignificance
Optimized GeometryDFT/B3LYP6-311++G(d,p)Predicts the most stable 3D structure.
Vibrational FrequenciesDFT/B3LYP6-311++G(d,p)Confirms the stability of the optimized structure.
HOMO-LUMO EnergiesDFT/B3LYP6-311++G(d,p)Determines the chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)DFT/B3LYP6-311++G(d,p)Identifies sites for electrophilic and nucleophilic attack.

These theoretical calculations provide valuable insights into the molecule's behavior and guide the design of new derivatives with improved properties.

Virtual Screening Approaches

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. The this compound scaffold has been identified in virtual screening campaigns aimed at discovering novel kinase inhibitors.

In silico screening of compound libraries against targets like fibroblast growth factor receptors (FGFR) has led to the discovery of indazole-based derivatives as potent inhibitors nih.gov. These approaches often involve a combination of ligand-based and structure-based methods. Ligand-based methods might use a known active molecule to find similar compounds, while structure-based virtual screening docks a library of compounds into the target protein's binding site to predict binding affinity.

The inclusion of the this compound scaffold in these screening libraries highlights its recognition as a privileged structure in medicinal chemistry, particularly for kinase inhibition. The outcomes of such screenings can prioritize compounds for synthesis and biological testing, accelerating the drug discovery process.

Future Directions and Therapeutic Potential

Optimization of Current Leads

The process of lead optimization aims to refine the structure of a promising compound to enhance its efficacy, selectivity, and drug-like properties. For derivatives of 6-(pyridin-3-yl)-1h-indazole, this involves systematic chemical modifications to the core structure. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific structural changes influence biological activity. bldpharm.com

Key optimization strategies include:

Substitution on the Indazole Ring: Modifications at various positions of the indazole core can significantly impact potency. For instance, adding a methyl group at the 5-position of the indazole ring in some derivatives was found to be less effective than adding a methoxy (B1213986) group, highlighting the importance of this specific substitution for high potency. nih.gov

Modification of the Pyridine (B92270) Ring: The pyridine ring itself offers opportunities for modification. Altering the substitution pattern or replacing the pyridine with other heterocyclic rings can fine-tune the molecule's interaction with its target and reduce off-target effects. nih.gov For related pyridine-derived compounds, the presence of hydrogen-bond donor groups, such as hydroxyl (OH), has been shown to benefit biological activity. mdpi.com

N-Alkylation of the Indazole: The nitrogen atoms of the indazole ring can be alkylated. Studies on related scaffolds have shown that such modifications can influence the compound's pharmacokinetic profile and target engagement. nih.govmdpi.com

A systematic optimization campaign on a related indole (B1671886) scaffold successfully improved potency, selectivity, and pharmacokinetic profiles by addressing off-target kinase activity, demonstrating a viable path for indazole-based compounds. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Indazole Derivatives

Structural ModificationPositionObserved Effect on ActivityReference
Methoxy Group AdditionIndazole Ring (Position 5)Increased potency compared to a methyl group. nih.gov
Pyridine Ring PresenceIndazole Ring (Position 3)Led to a decrease in IC50 value compared to a phenyl substituent in one series. nih.gov
Dimethylamine SubstitutionAmine GroupDid not lead to improvement in activity in a series of GSK-3 inhibitors. nih.gov
Hydroxyl (OH) GroupPyridine DerivativesPresence of H-donor groups benefits antiproliferative activity. mdpi.com

Development of Novel Chemotypes

Beyond simple modifications, the development of entirely new chemical frameworks, or chemotypes, based on the this compound scaffold is a key area of research. This involves more significant structural changes to explore new chemical space and potentially discover compounds with novel mechanisms of action or improved properties. researchgate.net

Examples of strategies for developing novel chemotypes include:

Scaffold Hopping: Replacing the central indazole core with a bioisosteric equivalent (a different structure with similar physical or chemical properties) can lead to new intellectual property and improved drug-like characteristics. pharmablock.com

Fragment-Based Design: The indazole moiety can be used as a starting fragment, which is then elaborated by adding other chemical groups to build a novel molecule. pharmablock.comnih.gov

Creation of Spirocyclic Compounds: A notable advancement in creating novel chemotypes has been the development of spiro-compounds, such as (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones. researchgate.net This approach introduces three-dimensional complexity, which can lead to enhanced potency and selectivity. One such compound demonstrated a high bioavailability of 22% and achieved 96% tumor growth inhibition in a xenograft study. researchgate.net

These innovative synthetic approaches are crucial for expanding the therapeutic utility of indazole-based compounds beyond their current applications. jmchemsci.com

Exploration of New Biological Targets

While indazole derivatives are well-known as kinase inhibitors, ongoing research is uncovering their potential to interact with a broader range of biological targets, opening up new therapeutic avenues. researchgate.netnih.gov The versatility of the indazole scaffold allows it to be adapted to inhibit different classes of enzymes and receptors. nih.gov

Emerging targets for indazole-based compounds include:

NADPH Oxidase 2 (NOX2): Inhibitors based on a related 7-azaindole (B17877) structure (a bioisostere of indazole) have been developed as potent NOX2 inhibitors. mdpi.com Given that NOX2 is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's, this represents a significant opportunity for developing neuroprotective agents. mdpi.com

Trypanothione (B104310) Reductase (TryR): Derivatives of 3-chloro-6-nitro-1H-indazole have shown promising activity against Leishmania major, the parasite responsible for cutaneous leishmaniasis, by targeting the essential enzyme TryR. nih.govtandfonline.com This highlights the potential of indazole compounds in treating neglected tropical diseases.

Pim Kinases: Systematic optimization of 3-(pyrazin-2-yl)-1H-indazole derivatives has led to potent inhibitors of pan-Pim kinases, which are crucial for the development of certain cancers. nih.gov

Tropomyosin Receptor Kinases (TRKs): 3-aryl-indazole derivatives have been identified as potent inhibitors of pan-Trk, a target for pain treatment. nih.gov

Table 2: Established and Emerging Biological Targets for Indazole Scaffolds

Target ClassSpecific Target(s)Therapeutic AreaReference
Protein KinasesFGFR, GSK-3, PLK4, Pim, TRKOncology, Pain researchgate.netnih.govnih.gov
OxidoreductasesNADPH Oxidase 2 (NOX2)Neurodegenerative Diseases mdpi.com
Parasitic EnzymesTrypanothione Reductase (TryR)Infectious Disease (Leishmaniasis) tandfonline.com
PARPPoly(ADP-ribosyl) polymeraseOncology pharmablock.com

Clinical Translation Potential

The journey from a promising lead compound to a clinically approved drug is long and fraught with challenges. However, the precedent of other indazole-containing drugs provides a strong foundation for the clinical translation of derivatives of this compound. pharmablock.com

The translation of these compounds into clinical therapies involves navigating a complex landscape of scientific, manufacturing, and regulatory hurdles.

Opportunities:

Proven "Druggability": The indazole scaffold is present in multiple FDA-approved drugs, demonstrating that it possesses favorable characteristics for drug development. mdpi.compnrjournal.com

Therapeutic Versatility: The ability to modify the indazole core to target a wide array of biological targets means it can be applied to diverse diseases, including various cancers, neurological disorders, and infectious diseases. chemimpex.comchemimpex.comtandfonline.com

Addressing Unmet Needs: By targeting novel pathways like NOX2 for neurodegeneration or TryR for leishmaniasis, these compounds have the potential to provide new treatments for diseases with limited therapeutic options. mdpi.comtandfonline.com

Challenges:

Selectivity and Off-Target Effects: Kinase inhibitors, a major class of indazole derivatives, often suffer from a lack of selectivity, leading to off-target effects and toxicity. nih.gov Achieving high selectivity for the desired target while avoiding related kinases is a primary challenge.

Pharmacokinetics and Bioavailability: Achieving a suitable pharmacokinetic profile, including good oral bioavailability and metabolic stability, is a critical hurdle. Suboptimal profiles can lead to therapeutic failure. nih.gov

Clinical Trial Failures: Many promising drug candidates fail during clinical trials. For indazole derivatives, failures have been attributed to interference with multiple disease pathways or adverse effects related to their mechanism of action. nih.gov

Manufacturing and Cost: The complexity of synthesizing novel chemotypes can pose challenges for large-scale, cost-effective manufacturing, which is a key consideration for commercial viability. frontiersin.org

Table 3: Summary of Challenges and Opportunities in Clinical Translation

AspectDetailsReference
Opportunities
Proven ScaffoldThe indazole core is found in several FDA-approved drugs. pharmablock.combldpharm.com
Therapeutic BreadthPotential applications in oncology, neurology, and infectious diseases. chemimpex.comchemimpex.comtandfonline.com
Novel TargetsAbility to inhibit emerging targets like NOX2 and TryR for unmet medical needs. mdpi.comtandfonline.com
Challenges
Target SelectivityKinase inhibitors often have off-target effects leading to toxicity. nih.gov
PharmacokineticsAchieving optimal absorption, distribution, metabolism, and excretion (ADME) is difficult. nih.gov
Clinical Failure RateHigh attrition rate in clinical trials due to efficacy or safety issues. nih.gov
ManufacturingComplex syntheses can be difficult and expensive to scale up. frontiersin.org

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 6-(pyridin-3-yl)-1H-indazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a boronic acid (e.g., 6-(trifluoromethyl)pyridin-3-yl boronic acid) and a halogenated indazole precursor. Key steps include:

  • Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 mixture of aqueous Na₂CO₃ and DME at 80–100°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
  • Yield Optimization : Pre-drying reagents under nitrogen and monitoring reaction progress via TLC (Rf ~0.4 in EtOAc/hexane) .
    • Data Table :
PrecursorCatalystSolventYield (%)Purity (HPLC)
6-Bromo-1H-indazolePd(PPh₃)₄DME/H₂O65–75>98%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry and assess aromatic proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm in DMSO-d₆) .
  • HRMS : Validate molecular weight (e.g., m/z 222.0902 [M+H]⁺ for C₁₂H₁₀N₃) with <2 ppm error .
  • HPLC : Ensure >95% purity using a C18 column (acetonitrile/water + 0.1% TFA, retention time ~1.26 min) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) and SHELXL for refinement .
  • Discrepancy Handling : If bond lengths deviate >0.02 Å from expected values, re-examine thermal displacement parameters (ADPs) and apply TWIN/BASF commands in SHELX for twinned crystals .
  • Validation Tools : Check PLATON alerts for missed symmetry or solvent-accessible voids .

Q. What strategies improve the biological activity of this compound in kinase inhibition assays?

  • Methodological Answer :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the pyridine 6-position to enhance binding to kinase ATP pockets (e.g., IC₅₀ reduction from 160 nM to 20 nM in CSF-1R) .
  • SAR Analysis : Compare IC₅₀ values of analogs using in vitro kinase assays (e.g., KIT inhibition at 10 nM) and molecular docking (AutoDock Vina) to identify critical H-bond interactions .
    • Data Table :
DerivativeTarget KinaseIC₅₀ (nM)Key Interaction
Parent Compoundc-Kit10Pyridinyl N–H…Val654
Trifluoromethyl AnalogCSF-1R20CF₃…Hydrophobic pocket

Q. How do solvent effects influence the stability of this compound during long-term storage?

  • Methodological Answer :

  • Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH, 6 months). Hydrolysis of the indazole ring is minimized in anhydrous DMSO or under argon .
  • Analytical Methods : Use LC-MS to detect degradation products (e.g., m/z 180.0660 for de-pyridinylated indazole) .

Methodological Notes

  • Conflict Resolution : For conflicting synthetic yields (e.g., 65% vs. 75%), cross-validate reaction scales and catalyst batches .
  • Advanced Tools : DFT calculations (Gaussian 16) predict electronic properties (HOMO/LUMO) for optoelectronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Pyridin-3-yl)-1h-indazole
Reactant of Route 2
Reactant of Route 2
6-(Pyridin-3-yl)-1h-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.